3-[4-(3-CHLORO-4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE
Overview
Description
3-[4-(3-Chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a chromenone core, and various functional groups such as chloro, methyl, methoxy, and nitro groups.
Preparation Methods
The synthesis of 3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is typically synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Coupling with the Chromenone Core: The piperazine derivative is then coupled with the chromenone core through a nucleophilic substitution reaction.
Chemical Reactions Analysis
3-[4-(3-Chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-[4-(3-Chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-[4-(3-Chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
3-Chloro-4-methylphenyl isocyanate: This compound shares the chloro and methyl groups but lacks the piperazine and chromenone structures, making it less complex and potentially less versatile.
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has a similar piperidine ring but differs in its overall structure and functional groups, leading to different chemical properties and applications.
4-Chloro-3-methylphenol: This simpler compound shares the chloro and methyl groups but lacks the piperazine and chromenone structures, making it less suitable for complex synthetic applications.
Properties
IUPAC Name |
3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6/c1-13-3-4-15(11-18(13)23)24-5-7-25(8-6-24)21(27)17-10-14-9-16(26(29)30)12-19(31-2)20(14)32-22(17)28/h3-4,9-12H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVUMROGKKDYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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